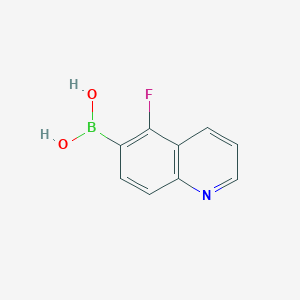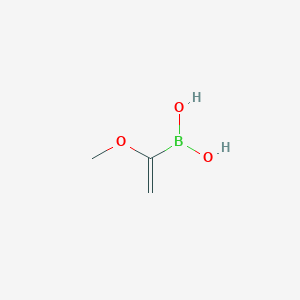
O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine is an organic compound with the molecular formula C10H15NO2. It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group attached to a substituted phenyl ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine typically involves the reaction of 4-methoxy-3-methylacetophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydroxylamine derivatives and related compounds.
Biology: This compound is studied for its potential biological activity, including its effects on enzymatic processes and cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biochemical pathways involved in disease states.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, it can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
O-(1-(4-Methoxy-3-methylphenyl)ethyl)hydroxylamine can be compared with other hydroxylamine derivatives, such as:
- O-(4-Methylphenyl)hydroxylamine
- O-(4-Methoxyphenyl)hydroxylamine
- O-(3-Methylphenyl)hydroxylamine
These compounds share similar structural features but differ in the substitution pattern on the phenyl ring. The presence of different substituents can significantly influence their reactivity, biological activity, and applications. This compound is unique due to the specific combination of methoxy and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
O-[1-(4-methoxy-3-methylphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C10H15NO2/c1-7-6-9(8(2)13-11)4-5-10(7)12-3/h4-6,8H,11H2,1-3H3 |
InChI Key |
ZTNFBGXXIWCLRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)ON)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11754458.png)


![5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate](/img/structure/B11754482.png)



![tert-Butyl 4-oxo-2-thioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B11754498.png)


![4-Azabicyclo[4.1.0]-heptan-1-ylmethanol](/img/structure/B11754532.png)
![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B11754551.png)
